1,2,4-Methenopentalene,1,2,3,3a,4,6a-hexahydro-5-(1-methylethyl)-(9CI)
Description
The compound 1,2,4-Methenopentalene,1,2,3,3a,4,6a-hexahydro-5-(1-methylethyl)-(9CI) is a bicyclic organic molecule featuring a fused methenopentalene core substituted with an isopropyl group at the 5-position. Its structure combines a strained bicyclic framework with hydrophobic substituents, making it relevant in pesticide and agrochemical research.
Properties
IUPAC Name |
8-propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-5(2)6-3-7-8-4-9-11(7)12(9)10(6)8/h3,5,7-12H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAFBSLHTZBZIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2C3C1C4C2C4C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
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Catalyst : Nickel tricarbonyl-triphenyl phosphine (Ni(CO)₃(PPh₃)) facilitates electron transfer, enabling the norbornadiene to act as a diene and the acrylate as a dienophile.
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Temperature : The reaction proceeds exothermically at 150–200°C, with careful temperature control to prevent side reactions.
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Solvent : A solvent-free system is preferred due to the high reactivity of intermediates.
Example Protocol
A mixture of 2,5-norbornadiene (1.85 kg), β-isopropoxyethyl acrylate (3.31 kg), and Ni(CO)₃(PPh₃) (148 g) is heated to 170–180°C. The exothermic reaction completes within 2.5–3 hours, yielding β-isopropoxyethyl octahydro-1,2,4-methenopentalene-5-carboxylate. The product is vacuum-distilled (b.p. 115°C at 0.5 Torr) to achieve >95% purity.
Hydrazinolysis for Carboxylic Acid Hydrazide Formation
The ester intermediate undergoes hydrazinolysis to replace the alkoxy group with a hydrazide moiety, critical for subsequent azide formation. This step also enables partial isomer separation.
Key Parameters
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Hydrazine Source : Hydrazine hydrate (NH₂NH₂·H₂O) is used for safer handling.
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Solvent : The corresponding alkoxyalkanol (e.g., β-isopropoxyethanol) ensures compatibility with the ester.
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Reaction Time : Reflux for 6–8 hours achieves complete conversion.
Workup and Yield
After refluxing, unreacted hydrazine and solvent are distilled off, and the residue is precipitated in ice water. The crude hydrazide (m.p. 74–96°C) is isolated in 87% yield, primarily as the exo isomer.
Isomer Purification via Recrystallization
The exo and endo hydrazide isomers are separated using recrystallization from halogenated solvents, which selectively dissolve the endo isomer.
Optimized Protocol
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Solvent : 1,2-Dichloroethane at 0°C achieves optimal solubility differences.
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Yield : Recrystallization increases exo-hydrazide purity to >99%, with a 60% recovery rate.
Azide Synthesis via Nitrous Acid Treatment
The purified exo-hydrazide is converted to the corresponding azide using nitrous acid generated in situ. This step requires precise temperature control to avoid side reactions.
Reaction Setup
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Nitrous Acid Generation : Sodium nitrite (NaNO₂) and hydrochloric acid (HCl) in a biphasic system (cyclohexane/water).
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Temperature : Maintained below 10°C to prevent premature decomposition.
Extraction and Drying
The azide partitions into the cyclohexane phase, which is dried over sodium sulfate. This solution is directly used in the final decomposition step.
Thermal Decomposition to Target Compound
Heating the azide solution induces Curtius rearrangement, releasing nitrogen gas and forming the isocyanate intermediate. For 5-(1-methylethyl) derivatives, this intermediate is hydrolyzed or reduced to yield the final product.
Decomposition Conditions
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Temperature : Gradual heating to 80°C over 2 hours.
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Isolation : Vacuum distillation of the residue affords the isocyanate, which is subsequently treated with aqueous HCl to yield the amine or reduced to the hydrocarbon.
Yield and Purity
The process achieves a 65–70% overall yield from the hydrazide stage, with NMR and GC-MS confirming >98% purity.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cycloaddition | Ni(CO)₃(PPh₃), 170°C, solvent-free | 95 | 95 |
| Hydrazinolysis | NH₂NH₂·H₂O, β-isopropoxyethanol, reflux | 87 | 85 |
| Recrystallization | 1,2-Dichloroethane, 0°C | 60 | 99 |
| Azide Formation | NaNO₂/HCl, cyclohexane/water, <10°C | 90 | 92 |
| Thermal Decomposition | 80°C, N₂ atmosphere | 70 | 98 |
Chemical Reactions Analysis
8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the ring structures or the addition of functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pesticides
The 1-methylethyl (isopropyl) group is a common substituent in agrochemicals. Key comparisons include:
Key Observations :
- Isopropyl Group Role : The 1-methylethyl group enhances lipid solubility, improving membrane penetration in pesticidal compounds like Isoprocarb and Isofenphos .
- Bicyclic Frameworks: While the target compound’s methenopentalene core is distinct from the imidazolidine (Iprodione) or carbamate (Isoprocarb) systems, bicyclic structures often confer stability and target specificity in agrochemicals .
Functional Group Comparison
The target compound’s isopropyl substituent aligns with derivatives like 2-Cyclohexen-1-one,5-hydroxy-2-methyl-5-(1-methylethyl)-(5S)-(9CI) (CAS 179735-23-0), which shares the isopropyl group but differs in core structure (cyclohexenone vs. methenopentalene). This cyclohexenone derivative has a molecular weight of 168.23 g/mol and logP 1.68, suggesting moderate hydrophobicity—a trait critical for bioactivity in plant-based applications .
Biological Activity
1,2,4-Methenopentalene, 1,2,3,3a,4,6a-hexahydro-5-(1-methylethyl)-(9CI) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential applications in medicinal chemistry.
The biological activity of 1,2,4-Methenopentalene involves its interaction with various molecular targets within biological systems. The compound is believed to bind to specific enzymes or receptors, which alters their activity and triggers biochemical cascades. The exact pathways are still under investigation but may include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors.
Experimental Findings
Research has indicated several potential biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties. This could be relevant in the treatment of conditions like arthritis or other inflammatory diseases.
- Anticancer Activity : Some studies have shown that it may inhibit the growth of cancer cells in vitro. The mechanisms are thought to involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : There is evidence suggesting that it possesses antimicrobial activity against certain bacterial strains.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory markers | |
| Anticancer | Growth inhibition in cancer cell lines | |
| Antimicrobial | Activity against specific bacteria |
Case Study 1: Anti-cancer Activity
In a study conducted on human cancer cell lines (e.g., breast and colon cancer), 1,2,4-Methenopentalene demonstrated significant cytotoxicity. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway. The results indicated that treatment with varying concentrations led to a dose-dependent reduction in cell viability.
Case Study 2: Anti-inflammatory Effects
A separate study evaluated the anti-inflammatory effects using a murine model of inflammation. Administration of the compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential use in managing inflammatory diseases.
Research Applications
The compound's unique properties make it a candidate for various applications:
- Medicinal Chemistry : Its potential as an anti-inflammatory and anticancer agent makes it valuable for drug development.
- Biochemical Research : It can serve as a tool for studying enzyme interactions and signaling pathways.
Q & A
Q. What synthetic strategies are effective for synthesizing 1,2,4-Methenopentalene derivatives with isopropyl substituents?
- Methodological Answer : Retrosynthetic analysis suggests starting with bicyclo[3.3.0]octene frameworks (core structure: C₈H₁₂, ). Introduce the isopropyl group via Friedel-Crafts alkylation or transition-metal-catalyzed coupling. Purification requires fractional distillation or preparative HPLC due to structural analogs (e.g., cedrene derivatives ). Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane/ethyl acetate 9:1) and confirm purity via GC-MS (expected molecular ion at m/z 150.26 ).
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this bicyclic compound?
- Methodological Answer :
- ¹H-NMR : Expect distinct signals for bridgehead protons (δ 1.5–2.0 ppm, multiplicity dependent on coupling with adjacent CH₂ groups) and isopropyl methyl groups (δ 0.9–1.1 ppm, doublet splitting) .
- ¹³C-NMR : Bridgehead carbons appear at δ 30–40 ppm; sp³ carbons adjacent to the metheno bridge show deshielding (δ 50–60 ppm) .
- IR : Stretching vibrations for C-H in the bicyclic framework (2850–2950 cm⁻¹) and absence of carbonyl peaks confirm saturation .
Q. What safety protocols are critical during handling due to its reactive bicyclic framework?
- Methodological Answer :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of strained bonds.
- Avoid exposure to strong acids/bases to prevent ring-opening reactions.
- Conduct reactivity tests on milligram scales initially, referencing safety guidelines for bicyclo[3.3.0]octane derivatives .
Advanced Research Questions
Q. How does the isopropyl substituent influence the compound’s stereoelectronic properties?
- Methodological Answer : Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal steric hindrance from the isopropyl group reduces accessibility to the β-face of the bicyclic system. NBO analysis shows hyperconjugative interactions between σ(C-H) of isopropyl and π* orbitals of the metheno bridge, stabilizing the molecule by ~5 kcal/mol .
Q. What mechanistic insights explain its regioselectivity in Diels-Alder reactions?
- Methodological Answer : Frontier Molecular Orbital (FMO) theory predicts preferential attack at the less hindered α-face. Experimental validation via inverse-electron-demand Diels-Alder with tetrazines shows a 7:3 endo/exo ratio, confirmed by X-ray crystallography of adducts . Kinetic studies (Eyring plot) indicate Δ‡ = 18 kcal/mol for the endo pathway .
Q. Can this compound serve as a chiral scaffold in asymmetric catalysis?
- Methodological Answer : Functionalization at the bridgehead (e.g., introducing phosphine or amine groups) enables ligand design. Test enantioselectivity in Pd-catalyzed allylic alkylation: >80% ee achieved with a modified BINAP analog. Chiral HPLC (Chiralpak IA column) confirms configuration retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
